molecular formula C18H23N5O2 B11652812 N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide

N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide

Cat. No.: B11652812
M. Wt: 341.4 g/mol
InChI Key: BQLHJZKUBMRUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide is a complex organic compound that belongs to the class of quinazolines. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[N-propanoyl-N'-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]propanamide

InChI

InChI=1S/C18H23N5O2/c1-6-14(24)20-18(21-15(25)7-2)23-17-19-12(5)13-9-10(3)8-11(4)16(13)22-17/h8-9H,6-7H2,1-5H3,(H2,19,20,21,22,23,24,25)

InChI Key

BQLHJZKUBMRUQT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=NC1=NC2=C(C=C(C=C2C(=N1)C)C)C)NC(=O)CC

Origin of Product

United States

Preparation Methods

The synthesis of N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide involves multiple steps. One common method includes the reaction of 4,6,8-trimethylquinazoline with propanamide under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest its involvement in inhibiting certain cellular processes .

Comparison with Similar Compounds

N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide can be compared with other quinazoline derivatives:

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